molecular formula C8H8BrNO2 B097489 5-Bromo-1,2-dimethyl-3-nitrobenzene CAS No. 18873-95-5

5-Bromo-1,2-dimethyl-3-nitrobenzene

Cat. No.: B097489
CAS No.: 18873-95-5
M. Wt: 230.06 g/mol
InChI Key: HPXSPJGSFHLODM-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-1,2-dimethyl-3-nitrobenzene is the aromatic ring structure in organic compounds. The compound acts as an electrophile, seeking out electron-rich aromatic rings to form a sigma bond .

Mode of Action

This compound undergoes an electrophilic aromatic substitution reaction . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The bromine atom in the compound is introduced into the aromatic ring to impart the desired properties to the final product .

Biochemical Pathways

The compound affects the biochemical pathways involving aromatic compounds. The bromination of aromatic compounds is a key process in organic synthesis, and the introduction of a bromine atom into the aromatic ring can significantly alter the reactivity of the formed intermediate .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution in the body .

Result of Action

The result of the action of this compound is the formation of brominated aromatic compounds. These compounds have a wide range of applications in various fields, including the production of pharmaceuticals, agrochemicals, and dyes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Additionally, the compound’s solubility can affect its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-1,2-dimethyl-3-nitrobenzene can be synthesized through a multi-step process involving bromination and nitration reactions. The starting material, 2,3-dimethylphenol, undergoes bromination with a brominating agent such as bromine in the presence of an acid catalyst to form 2,3-dimethyl-5-bromophenol. This intermediate is then nitrated using a nitrating agent like nitric acid in the presence of sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the bromine or nitro group can be replaced by other substituents.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of an acid catalyst.

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).

Major Products

    Amines: Reduction of the nitro group forms amines.

    Substituted Benzenes: Electrophilic or nucleophilic substitution reactions yield various substituted benzene derivatives.

Scientific Research Applications

5-Bromo-1,2-dimethyl-3-nitrobenzene is utilized in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-nitrobenzene
  • 2,4-Dibromo-1-nitrobenzene
  • 3-Bromo-4-nitrotoluene

Uniqueness

5-Bromo-1,2-dimethyl-3-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and nitro groups on the benzene ring makes it a versatile intermediate for further chemical transformations, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-bromo-1,2-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXSPJGSFHLODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495488
Record name 5-Bromo-1,2-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18873-95-5
Record name 5-Bromo-1,2-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-methyl-3-nitrobenzoic acid (287 g, 1100 mmol) in DMF (150 mL), were added sodium carbonate (468 g, 4415 mmol) and methyl iodide (627 g, 4415 mmol). The mixture was heated at 60° C. for 8 h. The precipitate was filtered and washed with diethyl ether (5 times). The combined organic layers were dried, concentrated under reduced pressure giving the title compound (302 g, 99%) which was used directly without further purification.
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
468 g
Type
reactant
Reaction Step One
Quantity
627 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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